Tert-butylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

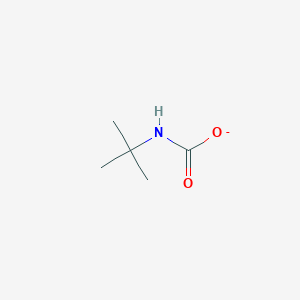

C5H10NO2- |

|---|---|

Poids moléculaire |

116.14 g/mol |

Nom IUPAC |

N-tert-butylcarbamate |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3)6-4(7)8/h6H,1-3H3,(H,7,8)/p-1 |

Clé InChI |

XBXCNNQPRYLIDE-UHFFFAOYSA-M |

SMILES canonique |

CC(C)(C)NC(=O)[O-] |

Synonymes |

t-butylcarbamate |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Carbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl carbamate, a versatile reagent widely employed in organic synthesis, particularly as a protecting group for amines. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and illustrates key reaction mechanisms and workflows.

Core Properties of tert-Butyl Carbamate

tert-Butyl carbamate, also known as Boc-amide, is a white crystalline solid at room temperature.[1] Its stability and solubility in a range of organic solvents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl carbamate is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C5H11NO2 | [1][2][3] |

| Molecular Weight | 117.15 g/mol | [1][2][3][4] |

| Melting Point | 105-108 °C | [2][4][5] |

| Boiling Point | 218.95 °C (rough estimate) | [2][4] |

| Density | 1.1274 g/cm³ (rough estimate) | [2][4] |

| Flash Point | 82.4 °C | [2] |

| Vapor Pressure | 0.408 mmHg at 25°C | [2] |

| pKa | 13.59 ± 0.50 (Predicted) | [4][5] |

Solubility Profile

The solubility of tert-butyl carbamate in various solvents is crucial for its application in organic synthesis and is detailed in Table 2.

| Solvent | Solubility | Source(s) |

| Methylene Chloride | Soluble | [2][4][5][6][7] |

| Chloroform | Soluble | [2][4][5][6][7] |

| Alcohols (e.g., Methanol) | Soluble | [2][4][5][6][7] |

| Water | Slightly soluble | [2][4][5][6][7] |

| Petroleum Ether | Slightly soluble | [2][4][5][6][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of tert-butyl carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): Chemical shifts are observed for the protons of the tert-butyl group and the amine group.[8][9]

-

¹³C NMR: Provides information on the carbon framework of the molecule.[3]

Infrared (IR) Spectroscopy

The IR spectrum of tert-butyl carbamate shows characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate functional group.[3][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of tert-butyl carbamate, confirming its molecular formula.[3][11][12][13][14][15]

Synthesis of tert-Butyl Carbamate

Several methods have been developed for the synthesis of tert-butyl carbamate. Two common and effective laboratory-scale preparations are detailed below.

Method 1: From tert-Butyl Alcohol and Sodium Cyanate

This procedure involves the reaction of tert-butyl alcohol with sodium cyanate in the presence of trifluoroacetic acid.[16]

Experimental Protocol:

-

Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add a solution of 14.8 g (0.20 mole) of tert-butyl alcohol in 125 ml of benzene.

-

Addition of Reagents: Add 26.0 g (0.40 mole) of sodium cyanate to the flask.

-

Acid Addition: While stirring the suspension slowly (approximately 120 rpm), add 48.0 g (31.2 ml, 0.42 mole) of trifluoroacetic acid dropwise at a rapid rate. The reaction should be carried out in a fume hood.[16]

-

Reaction Work-up: After the addition is complete, the reaction mixture is worked up to isolate the product.

-

Purification: The crude product is purified by recrystallization from hexane to yield white needles of tert-butyl carbamate.[16] The reported yield is 76–94%, with a melting point of 107–109 °C.[16]

Reaction Workflow: Synthesis from tert-Butyl Alcohol

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. tert-Butyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tert-Butyl carbamate [webbook.nist.gov]

- 13. tert-Butyl carbamate(4248-19-5) MS spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl carbamate, also known as t-butoxycarbonylamide or Boc-amide, is a crucial reagent and building block in modern organic and medicinal chemistry. Its primary utility lies in its role as a precursor for the introduction of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and application in drug design and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of tert-butyl carbamate, detailed experimental protocols for their determination, and logical workflows to illustrate its application.

Core Physicochemical Properties

The fundamental physical and chemical properties of tert-butyl carbamate are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₂ | [3][4] |

| Molecular Weight | 117.15 g/mol | [5][6][7] |

| Appearance | White to slightly yellow needles or crystalline powder | [3][8] |

| Melting Point | 105-108 °C (lit.) | [3][5][6] |

| Boiling Point | ~218.95 °C (rough estimate) | [8][9] |

| Density | ~1.1274 g/cm³ (rough estimate) | [8][9] |

| Refractive Index | ~1.4206 (estimate) | [3][8][9] |

| Vapor Pressure | 0.408 mmHg at 25°C |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [3][10] |

| Methylene Chloride | Soluble | [3][10] |

| Chloroform | Soluble | [3][10] |

| Alcohols (e.g., Methanol) | Soluble | [3][10] |

| Petroleum Ether | Slightly soluble | [3][10] |

Chemical and Partitioning Properties

| Property | Value | Source(s) |

| pKa | 13.59 ± 0.50 (Predicted) | [3][9] |

| XLogP3 | 0.5 | [7][8] |

Synthesis and Chemical Reactivity

tert-Butyl carbamate is a stable, solid compound that serves as a convenient alternative to the gaseous ammonia for many synthetic transformations.

Synthesis Workflow

A common and efficient laboratory-scale synthesis involves the reaction of tert-butyl alcohol with sodium cyanate in the presence of a strong acid, such as trifluoroacetic acid.[11] This one-pot procedure provides a high yield of the desired product.

Caption: Synthesis of tert-butyl carbamate from tert-butyl alcohol.[11]

Role in Amine Protection

The most significant application of tert-butyl carbamate is in the palladium-catalyzed synthesis of N-Boc-protected anilines and other amines.[3][10] The Boc group is favored in drug development due to its stability under various conditions and its facile removal under moderately acidic conditions.[1]

Caption: General workflow for Boc-protection of amines.[3]

Experimental Protocols

The following sections detail generalized protocols for the determination of key physicochemical properties. These should be adapted based on available laboratory equipment and specific sample characteristics.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of tert-butyl carbamate in various solvents.

Objective: To determine the solubility of tert-butyl carbamate in water, an organic polar solvent (methanol), and an organic non-polar solvent (petroleum ether).

Materials:

-

tert-Butyl carbamate

-

Distilled water

-

Methanol (ACS grade)

-

Petroleum ether

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 25 mg of tert-butyl carbamate into three separate, labeled, dry test tubes.[12]

-

Solvent Addition:

-

To the first test tube, add 0.75 mL of distilled water in small portions (e.g., 3 x 0.25 mL).[12]

-

To the second test tube, add 0.75 mL of methanol in the same manner.

-

To the third test tube, add 0.75 mL of petroleum ether in the same manner.

-

-

Mixing: After each addition of solvent, cap and shake the test tube vigorously for 10-20 seconds using a vortex mixer.[13]

-

Observation: After mixing, allow the tubes to stand for 1-2 minutes and observe.

-

Soluble: The solid completely disappears, forming a clear, homogeneous solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or cloudy with suspended particles.[13][14]

-

-

Recording Results: Record the observations for each solvent. For a more quantitative assessment, the amount of solvent required to fully dissolve the solute can be recorded.

Caption: Logical workflow for qualitative solubility testing.

Determination of pKa via Potentiometric Titration (Conceptual)

While the pKa of tert-butyl carbamate is high and predicted, this protocol outlines the general method for determining the pKa of an acidic compound. Due to the very weak acidity (predicted pKa ~13.6), titration in a non-aqueous solvent system would be necessary.

Objective: To determine the acid dissociation constant (pKa) of a weakly acidic compound.

Materials:

-

tert-Butyl carbamate

-

Suitable non-aqueous solvent (e.g., anhydrous ethanol or DMSO)

-

Titrant: A strong base in a non-aqueous solvent (e.g., tetrabutylammonium hydroxide (TBAH) in isopropanol)

-

Calibrated pH electrode suitable for non-aqueous media

-

Autotitrator or manual burette

-

Stir plate and stir bar

Procedure:

-

Solution Preparation: Dissolve a precisely weighed amount of tert-butyl carbamate in a known volume of the chosen non-aqueous solvent.

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated electrode. Begin stirring to ensure homogeneity.

-

Titration: Add the titrant (TBAH solution) in small, precise increments. After each addition, allow the potential reading to stabilize and record the titrant volume and the measured potential (or pH).[15]

-

Data Analysis: Plot the measured pH/potential against the volume of titrant added. This will generate a titration curve.

-

pKa Determination: The pKa is determined from the inflection point of the sigmoid curve. Mathematically, it corresponds to the pH at which half of the acid has been neutralized (the half-equivalence point). The first derivative of the curve can be plotted to accurately locate the equivalence point, and the pKa is the pH at half that volume.[15]

Note: The ionization of the carbamate proton is very low, making this an advanced experiment requiring specialized conditions to minimize interference from water and other protic species.[16]

Applications in Drug Development

tert-Butyl carbamate and its derivatives are indispensable in pharmaceutical R&D.[17]

-

Protecting Group Chemistry: As discussed, it is a key reagent for introducing the Boc protecting group, which is fundamental in the synthesis of peptides, peptidomimetics, and complex natural products. The Boc group prevents the highly reactive amine from participating in unwanted side reactions.[1][2]

-

Linker and Spacer Units: Derivatives like N-Boc-1,3-diaminopropane are used as linkers to connect different parts of a drug molecule, for instance, a targeting moiety to a cytotoxic payload in an antibody-drug conjugate (ADC).[1]

-

Chiral Building Blocks: Chiral versions of tert-butyl carbamate derivatives are crucial starting materials for the enantioselective synthesis of drug candidates, where specific stereochemistry is essential for biological activity.[18]

Conclusion

tert-Butyl carbamate possesses a well-defined set of physicochemical properties that make it a highly versatile and manageable reagent for organic synthesis. Its moderate solubility in common organic solvents, thermal stability, and defined reactivity profile are key to its widespread use. For professionals in drug development, a firm grasp of these properties is essential for leveraging this compound to its full potential in the construction of novel and complex therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. tert-Butyl carbamate [webbook.nist.gov]

- 5. tert-Butyl Carbamate [commonorganicchemistry.com]

- 6. tert-Butyl carbamate 98 4248-19-5 [sigmaaldrich.com]

- 7. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 10. tert-Butyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl Carbamate: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl carbamate, a vital reagent in organic synthesis, particularly in the context of amine protection. This document details its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, along with its primary application as a source of the tert-butyloxycarbonyl (Boc) protecting group.

Molecular Structure and Formula

Tert-butyl carbamate, also known as Boc-amide, is the simplest N-unsubstituted carbamate of tert-butanol. Its structure features a carbamate functional group attached to a tert-butyl group.

-

IUPAC Name: tert-butyl carbamate[1]

-

Synonyms: Boc-amide, Carbamic acid, 1,1-dimethylethyl ester, t-Butyl carbamate[1][3][5]

The presence of the bulky tert-butyl group is central to its utility, influencing its reactivity and the stability of the Boc-protected compounds.

Physicochemical and Spectroscopic Data

The quantitative properties of tert-butyl carbamate are summarized in the table below, providing a quick reference for experimental work.

| Property | Value | Source |

| Physical State | White to slightly yellow crystalline solid/needles | [3][5] |

| Melting Point | 105-108 °C | [3][6] |

| Boiling Point | 218.95 °C (rough estimate) | [3] |

| Density | 1.1274 g/cm³ (rough estimate) | [2][3] |

| pKa | 13.59 ± 0.50 (Predicted) | [2][3] |

| Water Solubility | Slightly soluble | [3][5] |

| Solubility in Organic Solvents | Soluble in methylene chloride, chloroform, and alcohols | [3][5] |

| Vapor Pressure | 0.408 mmHg at 25°C | [2] |

| ¹H NMR (CDCl₃) | δ 1.43 (s, 9H), δ 4.99 (bs, 1H) | [7] |

| ¹³C NMR (CDCl₃) | δ 28.40, 40.37, 41.63, 79.07, 156.02 | [7] |

| IR (KBr, cm⁻¹) | N-H stretch: ~3400-3200, C=O stretch: ~1700-1680 | [8] |

| Mass Spectrum (m/z) | Top Peak: 59, 2nd Highest: 57, 3rd Highest: 41 | [1] |

Synthesis and Handling

Tert-butyl carbamate can be synthesized through various methods. A common and convenient one-step procedure involves the reaction of t-butyl alcohol with sodium cyanate in the presence of trifluoroacetic acid.[9]

Storage and Handling: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3] Avoid contact with skin and eyes, and wear appropriate personal protective equipment.[2]

Key Applications in Organic Synthesis: The Boc Protecting Group

The primary application of tert-butyl carbamate is in the protection of primary and secondary amines as their Boc-carbamates. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.

The following diagram illustrates the general workflow for the protection of a generic amine (R-NH₂) using a palladium-catalyzed cross-coupling reaction with tert-butyl carbamate.

Caption: General workflow for the Boc protection of an amine using tert-butyl carbamate.

Experimental Protocols

This protocol is adapted from a known one-step procedure.[9]

-

Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add t-butyl alcohol (0.20 mole) dissolved in 125 mL of benzene.

-

Addition of Reagents: To this solution, add sodium cyanate (0.40 mole). Stir the suspension slowly.

-

Acid Addition: Add trifluoroacetic acid (0.42 mole) dropwise to the mixture. The temperature may rise to around 40°C.

-

Reaction: Continue stirring the mixture overnight at room temperature.

-

Workup: Add 35 mL of water and stir vigorously. Separate the benzene layer. Wash the aqueous layer with two 125-mL portions of benzene.

-

Extraction: Combine the organic extracts and wash with 100 mL of 5% aqueous sodium hydroxide, followed by 100 mL of water.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield tert-butyl carbamate as white needles. The product can be recrystallized from hexane.[9]

-

Sample Preparation: Dissolve 5-10 mg of tert-butyl carbamate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10][11]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A typical spectrum will show a sharp singlet for the nine equivalent protons of the tert-butyl group around δ 1.4-1.5 ppm and a broad singlet for the two N-H protons.[12]

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected signals include those for the methyl carbons and the quaternary carbon of the tert-butyl group, as well as the carbonyl carbon.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly on the ATR crystal.[13]

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. Key features for tert-butyl carbamate include N-H stretching vibrations (around 3400-3200 cm⁻¹) and a strong C=O (carbonyl) stretching vibration (around 1700-1680 cm⁻¹).[11]

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or high ng/mL range.[14]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.[11]

-

Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak (M⁺) may be observed, but often fragmentation is prominent. A characteristic fragment corresponds to the loss of the tert-butyl group.[11]

Conclusion

Tert-butyl carbamate is a foundational reagent in modern organic synthesis, primarily valued for its role in the introduction of the Boc protecting group. Its well-defined molecular structure and predictable reactivity make it an indispensable tool for chemists in academia and industry, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. A thorough understanding of its properties and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- 1. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Tert-Butyl Carbamate: A Technical Overview for Advanced Chemical Synthesis

Tert-butyl carbamate, a key reagent in modern organic and medicinal chemistry, serves primarily as a precursor and a source for the tert-butoxycarbonyl (Boc) protecting group. Its stability and the ease with which the Boc group can be introduced and removed make it an invaluable tool for researchers and professionals in drug development and complex molecule synthesis. This guide provides an in-depth look at its chemical identifiers, properties, experimental protocols, and critical role in pharmaceutical research.

Core Identifiers and Physicochemical Properties

Tert-butyl carbamate is a white crystalline solid at room temperature.[1][2] Its properties are well-documented, providing a solid foundation for its application in various chemical reactions. The following table summarizes its key identifiers and quantitative data.

| Identifier Type | Value | Reference(s) |

| CAS Number | 4248-19-5 | [1][3] |

| IUPAC Name | tert-butyl carbamate | [4] |

| Synonyms | Carbamic acid tert-butyl ester, Boc-amide, Boc-NH2 | [2][4] |

| Molecular Formula | C5H11NO2 | [1][3][5] |

| Molecular Weight | 117.15 g/mol | [1][2][4] |

| Melting Point | 105-108 °C | [1][3] |

| Boiling Point | 218.95°C (estimate) | [1] |

| PubChem CID | 77922 | [2] |

| EINECS Number | 224-209-3 | [1][6] |

| MDL Number | MFCD00007962 | [2] |

| InChI | InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) | [1][5] |

| InChIKey | LFKDJXLFVYVEFG-UHFFFAOYSA-N | [1][5] |

| SMILES | CC(C)(C)OC(=O)N | [4] |

| Solubility | Soluble in chloroform, methanol, and methylene chloride. Slightly soluble in water and petroleum ether. | [1][7] |

Applications in Drug Discovery and Development

The primary utility of tert-butyl carbamate in pharmaceutical development is its function as a source of the tert-butoxycarbonyl (Boc) protecting group.[2][3] Protecting groups are essential in multi-step organic syntheses, particularly in drug manufacturing, as they temporarily mask a reactive functional group (like an amine) to prevent it from interfering with reactions occurring elsewhere on the molecule.[2][8]

The Boc group is favored for its stability under a wide range of reaction conditions and its straightforward removal under mild acidic conditions, which preserves the integrity of the target molecule.[9][10] This allows chemists to selectively perform transformations, leading to the efficient construction of complex Active Pharmaceutical Ingredients (APIs).[3] For instance, tert-butyl carbamate is used in palladium-catalyzed reactions to install the Boc group onto anilines, a common step in the synthesis of various drug candidates.[1]

Caption: Workflow of Boc-protection in multi-step synthesis.

Experimental Protocols

Detailed methodologies for the synthesis and application of tert-butyl carbamate are crucial for reproducible results in a research setting.

Protocol 1: Synthesis of tert-Butyl Carbamate

This protocol describes a one-step synthesis from t-butyl alcohol, which is a convenient and general method.[11]

Materials:

-

t-Butyl alcohol (0.20 mole)

-

Sodium cyanate (0.40 mole)

-

Trifluoroacetic acid (0.42 mole)

-

Benzene (125 ml)

-

Water

-

5% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a 500-ml three-necked flask equipped with a stirrer, thermometer, and addition funnel, combine t-butyl alcohol and benzene. Add sodium cyanate to the solution.[11]

-

Acid Addition: While stirring the suspension slowly, add trifluoroacetic acid dropwise at a rapid rate. The reaction is exothermic; maintain the temperature between 20-30°C.

-

Reaction Time: Continue stirring the mixture for 3-4 hours. It is often convenient to let the reaction proceed overnight.[11]

-

Workup: Add 35 ml of water to the mixture and stir vigorously. Decant the benzene layer. Rinse the remaining aqueous slurry with two 125-ml portions of benzene.[11]

-

Extraction and Drying: Combine all organic extracts and wash them once with 100 ml of 5% aqueous sodium hydroxide, followed by 100 ml of water. Dry the organic layer over anhydrous magnesium sulfate and filter.[11]

-

Isolation: Remove the solvent by distillation under reduced pressure to yield tert-butyl carbamate as white needles. The reported yield is between 76-94%.[11]

Caption: Flowchart for the synthesis of tert-butyl carbamate.

Protocol 2: Boc Protection of an Amine using Di-tert-butyl dicarbonate

While tert-butyl carbamate itself can be used in some protection reactions, the more common laboratory reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), which is conceptually derived from it. This protocol details the N-protection of an amino group.[12]

Materials:

-

Amine substrate (e.g., 4-amino-2-butanol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Acetone/Water solvent mixture (1:1 v/v)

-

Ethyl acetate (for extraction)

-

Brine solution

Procedure:

-

Dissolution: Dissolve the amine substrate in a 1:1 mixture of acetone and water.[12]

-

Reagent Addition: Add di-tert-butyl dicarbonate portion-wise to the solution at room temperature.[12]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]

-

Solvent Removal: After the reaction is complete, remove the acetone under reduced pressure.[12]

-

Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).[12]

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-Boc protected product.[12]

Protocol 3: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

The removal of the Boc group is typically achieved under acidic conditions, regenerating the free amine.[10]

Mechanism:

-

Protonation: The carbonyl oxygen of the tert-butyl carbamate is protonated by the acid (e.g., TFA).[10]

-

C-O Bond Cleavage: This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[10]

-

Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas.[10]

-

Amine Regeneration: This decarboxylation yields the free amine, which is then protonated by the excess acid in the reaction mixture to form an ammonium salt.[10]

Caption: The chemical pathway for removing a Boc protecting group.

References

- 1. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl carbamate [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of Tert-Butyl Carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl carbamate in various organic solvents. This information is critical for its effective use in organic synthesis, particularly in the protection of amine functionalities during the development of active pharmaceutical ingredients (APIs). This document summarizes available solubility data, details a general experimental protocol for solubility determination, and outlines a typical workflow for its application as a protecting group.

Introduction to Tert-Butyl Carbamate

Tert-butyl carbamate, also known as Boc-NH2, is a white crystalline solid widely used in organic chemistry as a protecting group for primary and secondary amines. The tert-butoxycarbonyl (Boc) group is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Its solubility in common organic solvents is a key parameter for its application in solution-phase synthesis, purification, and crystallization processes.

Solubility of Tert-Butyl Carbamate in Organic Solvents

Quantitative solubility data for tert-butyl carbamate in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information is available from various sources. The following table summarizes the known qualitative solubility of tert-butyl carbamate in several common organic solvents. This information is crucial for solvent selection in reaction setups, extractions, and crystallizations.

Table 1: Qualitative Solubility of Tert-Butyl Carbamate in Common Organic Solvents

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate (EtOAc) | Soluble |

| Acetonitrile | Soluble |

| Petroleum Ether | Slightly Soluble |

| Water | Slightly Soluble |

It is important to note that "soluble" and "slightly soluble" are relative terms and the actual solubility can vary with temperature and the presence of other solutes. For precise applications, experimental determination of solubility under specific conditions is recommended.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of tert-butyl carbamate solubility in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

3.1. Materials and Equipment

-

Tert-butyl carbamate (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

3.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of tert-butyl carbamate to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The temperature should be carefully controlled and recorded.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended solid particles.

-

Solvent Evaporation: Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

Drying: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the tert-butyl carbamate (e.g., 40-50 °C). Dry the sample to a constant weight.

-

Mass Determination: After cooling to room temperature in a desiccator, accurately weigh the evaporation dish containing the dried tert-butyl carbamate residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

3.3. Diagram of the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for determining the solubility of a solid in a solvent via the gravimetric method.

Application in Amine Protection: A Logical Workflow

The solubility of tert-butyl carbamate is a critical factor in its primary application: the protection of amines. The following diagram illustrates a typical logical workflow for a Boc-protection reaction.

Caption: A generalized workflow for the Boc protection of an amine functional group.

Conclusion

Physicochemical Properties of tert-Butyl Carbamate

An In-depth Technical Guide on the Melting and Boiling Points of tert-Butyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of tert-butyl carbamate, a critical reagent in organic synthesis, particularly as a protecting group for amines. Accurate knowledge of its melting and boiling points is essential for its proper handling, reaction condition optimization, and purity assessment.

tert-Butyl carbamate is a white to slightly yellow crystalline solid at room temperature.[1][2][3] It is soluble in various organic solvents such as methylene chloride, chloroform, and alcohols, but only slightly soluble in petroleum ether and water.[2][4][5]

Data Presentation: Thermal Properties

The following table summarizes the reported melting and boiling points for tert-butyl carbamate. It is important to note that the boiling point is often presented as an estimate, likely due to the compound's potential for thermal decomposition at elevated temperatures.[1][2][4][6]

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 105-108 °C | [1][4][6][7] |

| 105-110 °C | [3] | |

| 104-109 °C | [8] | |

| Boiling Point | 218.95 °C (estimate) | [1][2][4][6] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity verification. The following are detailed standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle or spatula

Procedure:

-

Sample Preparation: Ensure the tert-butyl carbamate sample is completely dry and finely powdered to allow for uniform heating.[10]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube.[11][12] Tap the sealed end of the tube gently on a hard surface to compact the solid at the bottom.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[11]

-

Heating:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 105 °C).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0 °C) is indicative of high purity.[9]

-

Boiling Point Determination (Microscale Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid and is particularly useful for compounds that may decompose at higher temperatures.[13] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]

Apparatus:

-

Thiele tube

-

Heating oil (e.g., mineral oil or silicone oil)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire for attachment

-

Heat source (e.g., Bunsen burner with a micro-flame)

Procedure:

-

Sample Preparation: Since tert-butyl carbamate is a solid at room temperature, it must first be melted. Place a small amount of the solid into the small test tube and gently heat it until it melts.

-

Apparatus Assembly:

-

Attach the small test tube containing the molten sample to the thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[13]

-

Place a capillary tube, sealed end up, into the molten liquid inside the test tube.[15]

-

Insert this assembly into the Thiele tube, which should be filled with heating oil to a level above the side arm.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube allows for convection currents to ensure uniform heating of the oil.[16]

-

As the temperature rises, air trapped in the inverted capillary tube will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.[13]

-

-

Observation and Recording:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.

-

The temperature at this exact moment is the boiling point of the liquid.[13]

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro-Boiling Point Determination.

References

- 1. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. tert-Butyl carbamate, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. tert-Butyl carbamate, 98+% | Fisher Scientific [fishersci.ca]

- 6. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 7. tert-Butyl Carbamate [commonorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. davjalandhar.com [davjalandhar.com]

- 11. benchchem.com [benchchem.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. byjus.com [byjus.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

The Genesis of a Cornerstone Protector: A Historical and Technical Guide to Tert-Butyl Carbamate Synthesis

A comprehensive overview of the evolution of synthetic methodologies for tert-butyl carbamate, a critical reagent in modern organic chemistry, particularly in the realm of peptide synthesis and drug development. This guide details the progression from early, low-yield procedures to more efficient and versatile contemporary methods.

The tert-butoxycarbonyl (Boc) group is arguably one of the most indispensable amine-protecting groups in the synthetic chemist's toolkit. Its widespread use stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under acidic conditions. The historical development of the synthesis of the parent compound, tert-butyl carbamate, and its activated derivatives for the introduction of the Boc group, is a story of continuous improvement, driven by the increasing demands of complex molecule synthesis, most notably in the field of solid-phase peptide synthesis pioneered by R. Bruce Merrifield. This technical guide traces the key milestones in the synthesis of this vital reagent, providing detailed experimental protocols for seminal methods and a comparative analysis of their efficacy.

Early Synthetic Endeavors: The Phosgene Route

The first reported synthesis of tert-butyl carbamate was a multi-step procedure with a low overall yield. This initial method involved the reaction of sodium tert-butoxide with phosgene and thionyl chloride at low temperatures, followed by treatment with concentrated aqueous ammonia. The yield for this process was reported to be less than 20%.[1]

A Safer and More Efficient Alternative: The Cyanate Method

A significant advancement in the synthesis of tert-butyl carbamate came with the development of a one-step procedure utilizing tert-butanol and sodium cyanate in the presence of an acid. This method, detailed in Organic Syntheses, provided a much more practical and higher-yielding route to the desired product.

Experimental Protocol: Synthesis of Tert-Butyl Carbamate from Tert-Butanol and Sodium Cyanate[1]

Materials:

-

tert-Butyl alcohol (0.20 mole)

-

Sodium cyanate (0.40 mole)

-

Trifluoroacetic acid (0.42 mole)

-

Benzene

-

5% Aqueous sodium hydroxide

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of sodium cyanate in a benzene solution of tert-butyl alcohol is prepared in a three-necked flask equipped with a stirrer, thermometer, and addition funnel.

-

Trifluoroacetic acid is added dropwise to the stirred suspension. The reaction is exothermic, and the temperature is maintained between 33-40°C.

-

After the addition is complete, the mixture is stirred overnight at room temperature.

-

Water is added to the reaction mixture, and the benzene layer is separated.

-

The organic layer is washed with 5% aqueous sodium hydroxide and then with water.

-

The benzene solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield tert-butyl carbamate.

Quantitative Data:

| Parameter | Value |

| Yield | 76-94% |

| Reaction Time | Overnight |

| Temperature | 33-40°C (during addition), then room temperature |

Reaction Mechanism:

The reaction is believed to proceed through the formation of isocyanic acid in situ from the protonation of sodium cyanate by trifluoroacetic acid. The tert-butanol then adds to the isocyanic acid to form the tert-butyl carbamate.

Figure 1: Simplified reaction pathway for the synthesis of tert-butyl carbamate from sodium cyanate and tert-butanol.

The Rise of Activated Reagents for Boc Protection

While the direct synthesis of tert-butyl carbamate was a significant step, its direct use for the protection of amines is not always efficient. This led to the development of more reactive "activated" reagents that readily transfer the Boc group to a nucleophilic amine. The two most prominent reagents in this class are tert-butyl azidoformate and di-tert-butyl dicarbonate (Boc anhydride).

Tert-Butyl Azidoformate

One of the early and widely used reagents for the introduction of the Boc group was tert-butyl azidoformate. Its synthesis involves the reaction of tert-butyl carbazate with nitrous acid.

Di-tert-butyl Dicarbonate (Boc Anhydride)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride, has largely superseded tert-butyl azidoformate due to its greater stability and safety. It is now the most common reagent for Boc protection. An early and effective synthesis of Boc anhydride involves the reaction of sodium tert-butoxide with carbon dioxide, followed by treatment with a coupling agent. A more recent and detailed protocol is provided below.

Materials:

-

Sodium tert-butoxide (0.39 mol)

-

Hexane

-

Carbon dioxide (0.5 mol)

-

N-octyl pyridinium chloride (0.019 mol)

-

Pyridine (0.053 mol)

-

tert-Butanol (0.01 mol)

-

Methanesulfonyl chloride (0.21 mol)

-

8% Sulfuric acid

-

5% Aqueous sodium bicarbonate

Procedure:

-

A slurry of sodium tert-butoxide in hexane is cooled, and carbon dioxide is bubbled through the mixture.

-

N-octyl pyridinium chloride, pyridine, and tert-butanol are added to the slurry.

-

Methanesulfonyl chloride is added dropwise at low temperature.

-

The reaction mixture is stirred and then quenched with 8% sulfuric acid.

-

The organic layer is separated, washed with 5% aqueous sodium bicarbonate and water, and then concentrated under reduced pressure to yield di-tert-butyl dicarbonate.

Quantitative Data:

| Parameter | Value |

| Yield | 81.5% |

| Purity | 99.1% (by GC) |

| Reaction Time | Several hours |

| Temperature | -10 to 5°C |

Mechanism of Boc Protection using Boc Anhydride:

The protection of an amine with di-tert-butyl dicarbonate is a straightforward nucleophilic acyl substitution reaction. The amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate which then collapses to give the N-Boc protected amine, tert-butoxide, and carbon dioxide.

Figure 2: Reaction mechanism for the Boc protection of an amine using di-tert-butyl dicarbonate.

Modern Synthetic Approaches: Rearrangement Reactions

More contemporary methods for the synthesis of tert-butyl carbamates often employ rearrangement reactions of carboxylic acid derivatives, which can be highly efficient and offer broad substrate scope.

Curtius Rearrangement

The Curtius rearrangement provides a powerful method for the conversion of carboxylic acids to the corresponding tert-butyl carbamates in a one-pot process. The reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, which is then trapped by tert-butanol.

General Procedure:

A carboxylic acid is reacted with di-tert-butyl dicarbonate and sodium azide to form an acyl azide in situ. This intermediate then undergoes a Curtius rearrangement, and the resulting isocyanate is trapped by tert-butanol (which can be generated from the di-tert-butyl dicarbonate) to afford the tert-butyl carbamate. The reaction is often catalyzed by a Lewis acid such as zinc(II) triflate.

Quantitative Data Summary for Various Methods:

| Synthetic Method | Starting Materials | Key Reagents | Typical Yield | Notes |

| Phosgene Route | tert-Butanol, Phosgene, Ammonia | Thionyl chloride | < 20% | Early method, hazardous reagents, low yield.[1] |

| Cyanate Method | tert-Butanol, Sodium Cyanate | Trifluoroacetic acid | 76-94% | Safer, one-pot, high yield, widely applicable.[1] |

| Hofmann Rearrangement | Pivalamide | Bromine, Sodium methoxide | ~79% (overall for a multi-step synthesis of a derivative) | Rearrangement of a primary amide.[2] |

| Curtius Rearrangement | Carboxylic Acids | Di-tert-butyl dicarbonate, Sodium azide, Zinc(II) triflate | High | One-pot, mild conditions, broad scope.[3][4] |

Logical Evolution of Synthesis

The historical development of tert-butyl carbamate synthesis showcases a clear progression towards safer, more efficient, and more versatile methodologies.

Figure 3: Logical progression of synthetic methods for tert-butyl carbamate and its derivatives.

Conclusion

The journey of tert-butyl carbamate synthesis from a low-yielding curiosity to a cornerstone of modern organic chemistry is a testament to the ingenuity and persistence of synthetic chemists. The development of robust and scalable methods for its production, and for the synthesis of its activated derivatives, has been a critical enabler for advancements in fields ranging from medicinal chemistry to materials science. The methods outlined in this guide provide a historical perspective and practical details for researchers and professionals in the field, highlighting the continuous drive for efficiency, safety, and elegance in chemical synthesis.

References

The Chemistry of tert-Butyl Carbamate: A Technical Guide for Researchers

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and drug development. Its widespread use stems from its effectiveness as a protecting group for primary and secondary amines, offering a balance of stability to a wide range of reagents and facile, selective removal under acidic conditions. This technical guide provides an in-depth overview of the core chemistry of tert-butyl carbamate, including detailed experimental protocols, quantitative data, and graphical representations of key processes.

Introduction to the Boc Protecting Group

The Boc group is introduced to an amine to form a tert-butyl carbamate, which temporarily masks the nucleophilicity and basicity of the amine. This allows for chemical transformations to be performed on other parts of a molecule without interference from the amine functionality. The Boc group is stable to most bases, nucleophiles, and reducing agents, making it an orthogonal protecting group to other common protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups.[1][2]

The reagent of choice for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3] This reagent is commercially available and reacts readily with amines to form the corresponding Boc-protected amine with the loss of tert-butanol and carbon dioxide.[3]

Boc Protection of Amines

The N-Boc protection of amines is a robust and high-yielding reaction that can be carried out under a variety of conditions. The general reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride.

Data Presentation: Boc Protection of Various Amines

The following table summarizes the reaction conditions and yields for the Boc protection of a diverse range of primary and secondary amines.

| Entry | Substrate (Amine) | Reagents and Conditions | Time | Yield (%) | Reference |

| 1 | Aniline | (Boc)₂O (1.1 eq), H₂O:Acetone (9.5:0.5), rt | 8 min | 98 | [4] |

| 2 | Benzylamine | (Boc)₂O (1.1 eq), H₂O:Acetone (9.5:0.5), rt | 10 min | 97 | [4] |

| 3 | Glycine methyl ester | (Boc)₂O (1.1 eq), H₂O:Acetone (9.5:0.5), rt | 10 min | 96 | [4] |

| 4 | L-Alanine | (Boc)₂O (1.2 eq), NaOH, H₂O/Dioxane, rt | 12 h | 95 | [5] |

| 5 | Pyrrolidine | (Boc)₂O (1.1 eq), CH₂Cl₂, rt | 2 h | 98 | [6] |

| 6 | Diethylamine | (Boc)₂O (1.1 eq), TEA, THF, rt | 4 h | 96 | [7] |

| 7 | 4-Chloroaniline | (Boc)₂O (1.1 eq), H₂O:Acetone (9.5:0.5), rt | 12 min | 99 | [4] |

Experimental Protocol: General Procedure for N-Boc Protection

This protocol describes a general method for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine (1.0 mmol, 1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 mmol). The addition can be done in one portion at room temperature.[3]

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting amine has been consumed (typically 1-4 hours).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[3] The product is often pure enough for subsequent steps without further purification.

Mechanism of Boc Protection

The following diagram illustrates the mechanism of amine protection using Boc anhydride.

Caption: Mechanism of N-Boc protection of an amine.

Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions.[8] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. Trifluoroacetic acid (TFA) is a widely used reagent for this purpose, often in dichloromethane (DCM) as a solvent.[8]

Data Presentation: Boc Deprotection under Various Conditions

This table provides a summary of different conditions for the deprotection of N-Boc protected amines.

| Entry | Substrate (Boc-Amine) | Reagents and Conditions | Time | Yield (%) | Reference |

| 1 | N-Boc-aniline | 25% TFA in DCM, rt | 2 h | >95 | [9] |

| 2 | N-Boc-benzylamine | HCl in Methanol, rt | 1 h | >95 | [8] |

| 3 | N-Boc-indole | Boiling water, 100 °C | 4 h | 99 | [10] |

| 4 | N-Boc-L-tryptophan methyl ester | Oxalyl chloride (3 eq), Methanol, rt | 1.5 h | 90 | [6] |

| 5 | N-Boc-4-chloroaniline | Boiling water, 100 °C | 10 min | 99 | [10] |

| 6 | N-Boc-pyrrolidine | TFA (1 mL) in DCM (5 mL), rt | 1 h | >95 | [9] |

| 7 | N-Boc-imidazole | TFE, 150 °C, 60 min (flow) | 60 min | 98 | [11] |

Experimental Protocol: General Procedure for Boc Deprotection with TFA

This protocol outlines a standard procedure for the removal of a Boc group using trifluoroacetic acid.

Materials:

-

N-Boc protected amine (1.0 mmol)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[9]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.[9]

-

Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate or DCM).

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected amine. The product is often obtained as a TFA salt, which can be used directly or neutralized in a separate step.[8]

Mechanism of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine is illustrated in the following diagram.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc group plays a crucial role in one of the two major strategies for solid-phase peptide synthesis (SPPS), the other being the Fmoc/tBu approach.[2] In Boc-SPPS, the α-amino group of the growing peptide chain is temporarily protected with a Boc group, while side-chain functional groups are protected with more acid-stable groups, such as benzyl ethers or esters.[12]

Boc-SPPS Workflow

The following diagram outlines the key steps in a single cycle of Boc-SPPS.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. peptide.com [peptide.com]

The Sentinel of Synthesis: A Technical Guide to the Tert-Butyl Carbamate (Boc) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and pharmaceutical agents.[1] Its widespread use is a testament to its unique combination of stability across a range of chemical environments and its facile, selective removal under mild acidic conditions.[2] This technical guide provides a comprehensive overview of the Boc group, from its fundamental chemical properties to detailed experimental protocols and mechanistic insights.

Core Concepts of the Boc Protecting Group

The Boc group is prized for its ability to temporarily mask the nucleophilicity and basicity of amine functional groups, preventing them from undergoing unwanted reactions during multi-step synthetic sequences.[3] Chemically, it converts the amine into a carbamate, which is significantly less reactive.[4] This protection strategy is fundamental to achieving high yields and purity in the synthesis of complex molecules.

One of the key advantages of the Boc group is its orthogonality to other common amine protecting groups. For instance, it is stable under the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis conditions used to cleave the benzyloxycarbonyl (Cbz) group.[2][4] This orthogonality allows for selective deprotection and the construction of highly complex molecular architectures.

Physicochemical Properties of Di-tert-butyl Dicarbonate (Boc Anhydride)

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, also known as Boc anhydride (Boc₂O).[2] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₅ |

| Molar Mass | 218.25 g/mol [2] |

| Appearance | Colorless solid or oil[2] |

| Melting Point | 22 to 24 °C (72 to 75 °F)[2] |

| Boiling Point | 56 to 57 °C (133 to 135 °F) at 0.5 mmHg[2] |

| Density | 0.95 g/cm³[2] |

| Solubility | Soluble in most organic solvents such as THF, dioxane, alcohols, acetone, acetonitrile, and dimethylformamide. Immiscible with water.[5] |

| Storage Temperature | 2 to 8°C[5] |

| CAS Number | 24424-99-5[2] |

Note: Boc anhydride can slowly decompose in the presence of moisture, leading to a buildup of carbon dioxide gas. For this reason, it is typically sold and stored in plastic bottles.[2][6]

Mechanism of Boc Protection and Deprotection

Introduction of the Boc Group

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[1] This intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes to tert-butoxide and carbon dioxide. The tert-butoxide is basic enough to deprotonate the newly formed ammonium salt, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide.[1] While the reaction can proceed without an external base, bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often added to accelerate the reaction.[1]

Removal of the Boc Group

The Boc group is most commonly removed under acidic conditions.[7] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[1] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can deprotonate to form isobutylene gas.[7]

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the Boc protecting group.

Boc Protection of a Secondary Amine: Standard Conditions

This protocol is a widely applicable method for the Boc protection of a broad range of secondary amines.[8]

Materials:

-

Secondary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Dissolve the secondary amine in anhydrous THF (typically at a concentration of 0.1-0.5 M).

-

Add triethylamine (1.2-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.[8]

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.5 equivalents) in a minimal amount of THF.[8]

-

Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[8]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude Boc-protected secondary amine.

-

If necessary, purify the product by column chromatography on silica gel.

Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a common and effective method for Boc deprotection, particularly for substrates that are not sensitive to strong acid.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (optional, e.g., anisole or triethylsilane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected substrate (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.[2]

-

If the substrate contains acid-sensitive groups that could be alkylated by the tert-butyl cation, add a scavenger such as anisole or triethylsilane (3-5 equivalents).[2]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10-50% v/v in DCM).[2] Caution: The reaction is exothermic and evolves CO₂ gas; ensure adequate venting.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours.[8] For many substrates, completion is observed in under 15 minutes.[7] Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[7]

Boc Deprotection using Hydrochloric Acid (HCl)

This method provides an alternative to TFA and often results in the precipitation of the amine hydrochloride salt, which can simplify purification.

Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[7] Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt.

-

Collect the solid by filtration and wash with a solvent like diethyl ether.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions for Boc protection and deprotection.

Table 1: Boc Protection Conditions

| Base | Solvent(s) | Temperature | Time | Reagent Equivalents (Boc₂O) | Typical Yield | Reference(s) |

| Triethylamine (TEA) | THF, DCM, Acetonitrile | Room Temperature | 2-12 h | 1.1 - 1.5 | High | [8][9] |

| Sodium Hydroxide | Water/THF | 0 °C to RT | 1-3 h | 1.1 - 1.5 | High | [9][10] |

| DMAP (catalytic) | Acetonitrile | Room Temperature | 1-4 h | 1.1 - 1.5 | High | [10] |

| None | Water/Acetone | Room Temperature | 5-10 min | 1.0 | Excellent | [11] |

Table 2: Boc Deprotection Conditions

| Reagent | Solvent(s) | Temperature | Time | Reagent Concentration/Equivalents | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | < 15 min - 2 h | 10-50% v/v | Scavengers may be needed for sensitive substrates. | [2][7][9] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | Room Temperature | 1-4 h | 3-4 M solution | Product often precipitates as the hydrochloride salt. | [7][9][10] |

| Trimethylsilyl Iodide (TMSI) / MeOH | Dichloromethane (DCM) | Room Temperature | Overnight | 1.2-1.5 equivalents TMSI | Milder conditions for substrates sensitive to strong acids. | [9][10] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | 2-3 equivalents | Lewis acid-mediated deprotection. | [9] |

| Thermal (Water) | Water | 90-100 °C | < 12 min | N/A | "Green" catalyst-free method. | [12][13] |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a Boc protection reaction followed by an extractive workup and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mcours.net [mcours.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

stability and reactivity of the tert-butyl carbamate group

An In-Depth Technical Guide to the Stability and Reactivity of the Tert-Butyl Carbamate (Boc) Group

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most pivotal and widely utilized protecting groups in modern organic synthesis.[1][2] Its prominence, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, stems from a unique combination of stability and controlled lability.[1][3] The Boc group is exceptionally stable under a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments, yet it can be removed cleanly and efficiently under mild acidic conditions.[4][5][6] This orthogonality makes it an invaluable tool for the synthesis of complex polyfunctional molecules.[7]

This technical guide provides a comprehensive overview of the core chemical principles governing the stability and reactivity of the Boc group. It is intended for researchers, scientists, and drug development professionals who employ this protecting group in their synthetic endeavors. The guide details quantitative data, experimental protocols, and reaction mechanisms to facilitate a deeper understanding and more effective application of Boc chemistry.

Chemical Properties and General Stability

The Boc group's stability is attributed to the steric hindrance provided by the tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity and basicity. This structure renders the Boc-protected amine resistant to a wide array of reagents and reaction conditions.

Table 1: Stability of the N-Boc Group Under Various Conditions

| Condition/Reagent Category | Stability | Notes |

| Basic Conditions | Highly Stable | Resistant to hydrolysis even with strong bases like NaOH or KOH.[4][5] |

| Nucleophilic Reagents | Highly Stable | Inert towards common nucleophiles such as amines, Grignard reagents, and organolithiums.[5][8] |

| Catalytic Hydrogenation | Highly Stable | Unlike the Cbz group, the Boc group is stable to catalytic hydrogenation (e.g., H₂, Pd/C).[6][9] |

| Mild Acidic Conditions | Labile | Cleaved by strong acids like TFA and HCl. Can be slowly cleaved by 0.1% TFA over several hours.[2][10] |

| Lewis Acids | Labile | Can be cleaved by various Lewis acids such as TMSI, ZnBr₂, and AlCl₃.[11][12] |

| Thermal Conditions | Labile at High Temp. | Deprotection can occur at high temperatures (100-180°C), often without a catalyst.[9][13] |

Reactivity I: Protection of Amines

The introduction of the Boc group is most commonly achieved through the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a base to neutralize the acidic proton of the amine, driving the reaction to completion.[1][7]

Reaction Mechanism: Boc Protection

The protection mechanism involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, releasing the N-Boc protected amine, tert-butanol, and carbon dioxide. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[1]

Experimental Protocol: General Boc Protection of an Amine

This protocol provides a general method for the Boc protection of primary and secondary amines using Boc₂O.

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a water mixture)

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP) (catalytic))[11]

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

Add the base to the solution. For aqueous systems with NaHCO₃, a biphasic mixture may be formed.[12]

-

Add di-tert-butyl dicarbonate to the mixture in one portion or portion-wise.

-

Stir the reaction mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 12 hours.[1]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.[1]

Table 2: Representative Conditions for N-Boc Protection

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Primary/Secondary Aliphatic | (Boc)₂O | TEA or NaHCO₃ | DCM or H₂O/THF | 1-12 | RT | >90 |

| Anilines | (Boc)₂O | DMAP (cat.) | Acetonitrile | 2-6 | RT | 85-95 |

| Amino Acids | (Boc)₂O | NaOH or NaHCO₃ | H₂O/Dioxane | 4-12 | RT | >90 |

| Catalyst-Free | (Boc)₂O | None | Water/Acetone | 0.1-0.5 | RT | >95 |

Reactivity II: Deprotection (Cleavage)

The removal of the Boc group is a critical step in synthetic sequences and is most commonly achieved under acidic conditions. The choice of deprotection reagent and conditions depends on the acid sensitivity of other functional groups within the molecule.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds via an acid-catalyzed fragmentation mechanism.[2]

-

Protonation : The carbonyl oxygen of the carbamate is protonated by a strong acid (e.g., TFA, HCl).[9][14]

-